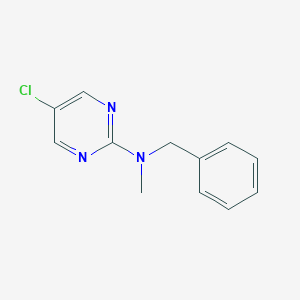

![molecular formula C16H18F3N3O B6445937 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol CAS No. 2433638-46-9](/img/structure/B6445937.png)

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol” is a quinoline derivative. Quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity .

Physical And Chemical Properties Analysis

The melting point of a related compound, 4-Hydroxy-7-(trifluoromethyl)quinoline, is 266-269 °C (lit.) . The boiling point is predicted to be 311.9±37.0 °C . The compound is a light greyish-beige powder .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been investigated . These compounds were characterized and screened for their antibacterial and antifungal performance. Notably, compounds 7a and 9c demonstrated significant antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. Furthermore, compounds 6d and 6e exhibited the lowest minimum inhibitory concentration (MIC) value of 6.25 μg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents.

Drug Development

The trifluoromethyl moiety is found in a wide range of promising drugs. These include antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatory drugs . Researchers explore the incorporation of this functional group to enhance drug efficacy, bioavailability, and selectivity.

Lipid Metabolism Studies

7-(Trifluoromethyl)quinoline-4-thiol: has been employed to investigate the mechanism of lipid-poor particle generation from high-density lipoprotein induced by cholesteryl ester transfer protein . Understanding lipid metabolism is crucial for cardiovascular health and lipid-related disorders.

Organic Synthesis

4-Hydroxy-7-(trifluoromethyl)quinoline: serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-[oxy]pthalonitrile . Researchers explore its reactivity and versatility in constructing complex molecules.

SOS1 Inhibitors

Substituted quinoline derivatives, including those containing a trifluoromethyl group, have been investigated as SOS1 inhibitors . These inhibitors target the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cancer progression. Dosage optimization is essential to achieve therapeutic effects with minimal toxicity .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound “2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol” is the mesenchymal-epithelial transition factor (c-Met), which is often overexpressed in various cancers . c-Met has been validated as an anti-cancer target .

Mode of Action

The compound interacts with c-Met in a specific and affinity manner . The interaction between the compound and c-Met is evaluated by cell uptake assay in the presence or absence of cold compound [19F]-AZC or commercial c-Met inhibitor .

Biochemical Pathways

The compound affects the c-Met pathway, which plays a crucial role in cancer progression. The overexpression of c-Met often leads to increased cell proliferation, survival, and migration, contributing to tumor growth and metastasis .

Pharmacokinetics

The compound is synthesized through a one-step substitution reaction and characterized by radiochemical methods . It demonstrates excellent in vitro and in vivo stability, high target affinity, good lipophilicity, and brain transport coefficient . The compound shows excellent tumor imaging characteristics in vivo and can specifically depict c-Met positive glioblastoma one hour after intravenous injection of the probe .

Result of Action

The compound’s action results in the specific depiction of c-Met positive glioblastoma . A good correlation is observed between the accumulation of [18F]-AZC in the tumor and the expression level of c-Met .

Propriétés

IUPAC Name |

2-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c17-16(18,19)12-1-2-13-14(11-12)20-4-3-15(13)22-7-5-21(6-8-22)9-10-23/h1-4,11,23H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNIUGOGNABWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[7-(Trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)

![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)

![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)

![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)